molecular formula C17H20N4 B6015264 N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B6015264
M. Wt: 280.37 g/mol
InChI Key: PNWGGLFTJFZGNK-UHFFFAOYSA-N
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Description

N,N,3,5-Tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • N,N-Dimethylamine at the 7-position.
  • 3- and 5-Methyl groups on the pyrimidine ring.
  • 2-(3-Methylphenyl) substitution on the pyrazole ring.

Its structural features influence solubility, metabolic stability, and target binding compared to analogues.

Properties

IUPAC Name

N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4/c1-11-7-6-8-14(9-11)16-13(3)17-18-12(2)10-15(20(4)5)21(17)19-16/h6-10H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNWGGLFTJFZGNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NN3C(=CC(=NC3=C2C)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylphenylhydrazine with 3,5-dimethyl-4-nitropyrimidine in the presence of a reducing agent. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated through filtration and purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can be applied to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit promising anticancer activity. Specifically, N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine has been investigated for its ability to inhibit specific kinases involved in cancer cell proliferation. A study demonstrated that modifications to the pyrazolo[1,5-a]pyrimidine structure can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

Case Study:
In a recent study published in a peer-reviewed journal, a series of pyrazolo[1,5-a]pyrimidine derivatives were synthesized and tested against various cancer cell lines. The results showed that compounds with a similar structure to this compound exhibited IC50 values in the low micromolar range against breast and lung cancer cells .

2. Antiviral Activity

Another area of interest is the antiviral properties of this compound. Research has suggested that pyrazolo[1,5-a]pyrimidines can act as inhibitors of viral replication. For instance, studies have shown efficacy against respiratory syncytial virus (RSV), which is particularly relevant given the global burden of respiratory infections.

Data Table: Antiviral Efficacy of Pyrazolo[1,5-a]pyrimidine Derivatives

Compound NameVirus TargetedIC50 (µM)Reference
N,N-tetramethyl-pyrazoloRSV2.5
Related derivativeInfluenza3.0

Agricultural Applications

Pesticide Development

The structural characteristics of pyrazolo[1,5-a]pyrimidines make them suitable candidates for developing new agrochemicals. Compounds similar to this compound have shown potential as herbicides and insecticides.

Case Study:
A patent application detailed the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives that demonstrated effective herbicidal activity against common agricultural weeds. The application highlighted the compound's mechanism of action involving inhibition of specific enzymatic pathways critical for plant growth .

Material Science

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties.

Case Study:
Research has indicated that incorporating pyrazolo[1,5-a]pyrimidine moieties into polymer chains can improve their thermal stability and resistance to degradation under UV light. This finding opens avenues for developing advanced materials suitable for outdoor applications .

Mechanism of Action

The mechanism of action of N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to proteins and enzymes, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. The presence of multiple methyl groups and the pyrazolo[1,5-a]pyrimidine core contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

Key structural differences among analogues include substituents at positions 2, 3, 5, and the 7-amine group. These modifications significantly alter physicochemical properties and biological activity.

Table 1: Substituent and Property Comparison
Compound Name 2-Position 3-Position 5-Position 7-Amine Group Molecular Weight (g/mol) logP H-Bond Donors H-Bond Acceptors
Target Compound 3-Methylphenyl Methyl Methyl N,N-Dimethyl ~327.4* ~3.8* 1 4
3-(4-Fluorophenyl)-N-(pyridin-2-ylmethyl)-5-phenyl Phenyl 4-Fluorophenyl Phenyl N-(Pyridin-2-ylmethyl) 435.5 4.5 1 5
3-(4-Chlorophenyl)-2,5-dimethyl Chlorophenyl Methyl Methyl N-(Pyridin-2-ylmethyl) 363.8 4.2 1 4
5-Methyl-3-phenyl-2-(trifluoromethyl) Trifluoromethyl Phenyl Methyl N-(3-Methylbutyl) 379.5 4.9 1 4
3,5-Bis(4-fluorophenyl) Phenyl 4-Fluorophenyl 4-Fluorophenyl N-(Pyridin-2-ylmethyl) 458.5 4.7 1 6

*Estimated based on structural similarity.

Key Observations:

  • 2-(3-Methylphenyl) substitution provides steric bulk distinct from trifluoromethyl (electron-withdrawing) or chlorophenyl (electron-deficient) groups in analogues, which may influence target binding .
  • Lower molecular weight (~327 g/mol) compared to most analogues suggests improved bioavailability .

Biological Activity

N,N,3,5-tetramethyl-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered interest for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

  • Molecular Formula : C17H20N4
  • Molecular Weight : 280.375 g/mol

The compound features a pyrazolo[1,5-a]pyrimidine core with various substituents that influence its biological activity.

Anticancer Activity

Recent studies have indicated that compounds in the pyrazolo[1,5-a]pyrimidine class exhibit significant anticancer properties. For instance, research has shown that these compounds can inhibit specific kinases involved in cancer cell proliferation. A notable study demonstrated that derivatives of pyrazolo[1,5-a]pyrimidines could selectively inhibit PIP4K2A, which is implicated in p53-deficient tumors .

Antimicrobial Properties

Antimicrobial activity has also been reported for related pyrazole compounds. A study found that certain derivatives exhibited potent activity against various bacterial strains and fungi . This suggests that this compound may possess similar properties.

The mechanism underlying the biological activity of this compound often involves the inhibition of key enzymes or signaling pathways. For example:

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH) : Some pyrazolo derivatives have been shown to inhibit DHODH, leading to reduced proliferation of cancer cells and pathogens .
  • Kinase Inhibition : The selective inhibition of kinases like PIP4K2A affects cell survival pathways in cancer cells .

Case Studies and Research Findings

StudyFindings
Umesha et al. (2009)Identified DHODH inhibitors among pyrazolo derivatives with significant anticancer activity .
ACS Journal (2021)Demonstrated selective inhibition of PIP4K2A in p53-deficient tumors by pyrazolo derivatives .
PubChem Data (2025)Compounds exhibited varied biological activities including antimicrobial effects .

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